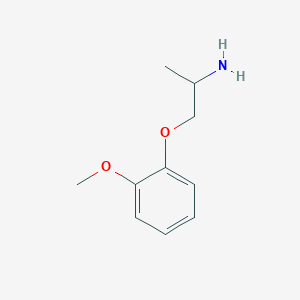

1-(2-Methoxyphenoxy)propan-2-amine

Descripción general

Descripción

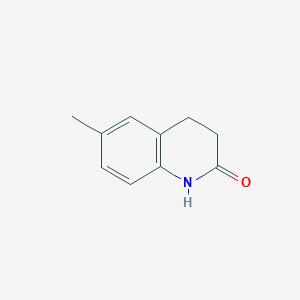

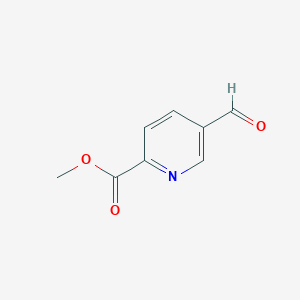

1-(2-Methoxyphenoxy)propan-2-amine, also known as O-Desmethyltramadol, is a synthetic opioid analgesic that is structurally related to tramadol. It is a derivative of ammonia in which one or more of the hydrogen atoms are replaced by organic substituents .

Molecular Structure Analysis

The molecular formula of this compound is C10H15NO2 . It belongs to the class of organic compounds known as phenol ethers, which are aromatic compounds containing an ether group substituted with a benzene ring .Aplicaciones Científicas De Investigación

Lignin Model Compound Studies

Studies on lignin model compounds, including methoxyphenols, provide insights into the acidolysis mechanisms of lignin, a complex plant polymer. Understanding these mechanisms is crucial for developing efficient biomass conversion technologies, which are essential for producing sustainable biofuels and chemicals from renewable resources. For instance, research by Yokoyama (2015) explored the acidolysis of non-phenolic β-O-4-type lignin model compounds, revealing intricate details about the degradation pathways and the significance of certain functional groups in these processes Yokoyama, 2015.

Atmospheric Reactivity of Methoxyphenols

Methoxyphenols, emitted from lignin pyrolysis, serve as potential tracers for biomass burning, indicating their importance in environmental monitoring and atmospheric chemistry. The atmospheric reactivity of these compounds, including their interactions with radicals and their role in secondary organic aerosol (SOA) formation, has been extensively reviewed. Such studies highlight the environmental impact of methoxyphenols and their degradation products, emphasizing the need for further research under complex pollution conditions Liu, Chen, & Chen, 2022.

Biogenic Amines in Food and Fermentation

Research into biogenic amines in food products, including wine and fermented fish and meat products, sheds light on the microbiological and chemical aspects of food safety and quality. These studies focus on the formation, detection, and degradation of biogenic amines, providing critical insights into ensuring the safety and quality of fermented food products Guo et al., 2015; Sivamaruthi, Kesika, & Chaiyasut, 2020.

Advanced Materials and Corrosion Inhibition

The exploration of advanced materials, including amine-functionalized metal–organic frameworks (MOFs) and carbohydrate polymers, for applications such as corrosion inhibition and CO2 capture, represents another area of relevance. These studies highlight the potential of functionalized compounds and biopolymers in addressing key challenges in material science, environmental science, and energy storage Lin, Kong, & Chen, 2016; Umoren & Eduok, 2016.

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(2-methoxyphenoxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKVVYGOXLSEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544859 | |

| Record name | 1-(2-Methoxyphenoxy)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6505-08-4 | |

| Record name | 1-(2-Methoxyphenoxy)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)

![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)

![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)